
Astragaloside I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Astragaloside I is primarily obtained through extraction from the roots of Astragalus membranaceus. The extraction process involves several steps, including solvent extraction, concentration, and purification. Typically, solvents like methanol, ethanol, and water are used in the extraction process .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Astragalus membranaceus roots. The process includes:
Harvesting: Collecting the roots of Astragalus membranaceus.
Drying: Drying the roots to reduce moisture content.
Extraction: Using solvents like methanol or ethanol to extract the active compounds.
Concentration: Concentrating the extract to remove excess solvent.
Purification: Purifying the concentrated extract using techniques like chromatography to isolate this compound
Analyse Des Réactions Chimiques
Types of Reactions
Astragaloside I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .
Applications De Recherche Scientifique
Astragaloside I has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoid saponins.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and oxidative stress-related diseases.
Industry: Utilized in the development of health supplements and herbal medicines .
Mécanisme D'action
Astragaloside I exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines by modulating the NF-κB pathway.
Antioxidant: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis and autophagy in cancer cells by modulating pathways like Wnt/β-catenin and PI3K/Akt .
Comparaison Avec Des Composés Similaires
Astragaloside I is compared with other similar compounds, such as:
Astrasieversianin II: Another triterpenoid saponin with similar pharmacological properties.
Astrasieversianin VII: Known for its antiviral and antitumor activities.
Astrasieversianin IX: Exhibits hypocholesterolemic and cardioprotective effects
Conclusion
This compound is a versatile compound with significant pharmacological potential. Its various applications in scientific research and industry make it a valuable subject of study. The unique properties and mechanisms of action of this compound distinguish it from other similar compounds, highlighting its importance in the field of natural product chemistry and medicine.
Propriétés
Numéro CAS |
91739-00-3 |
|---|---|
Formule moléculaire |
C45H72O16 |
Poids moléculaire |
869.0 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate |
InChI |
InChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43-,44-,45+/m0/s1 |
Clé InChI |
KXHCYYSIAXMSPA-NKRMGSAOSA-N |
SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@@]8(CC[C@@H](O8)C(C)(C)O)C)C)O |
SMILES canonique |
CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


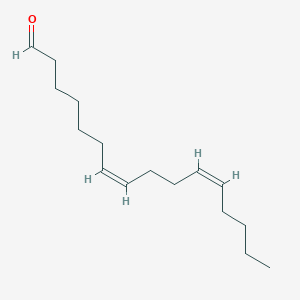
![5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B1253746.png)

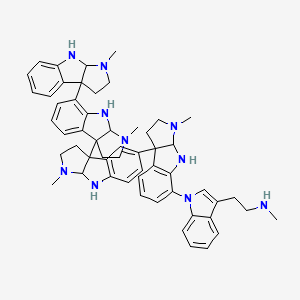
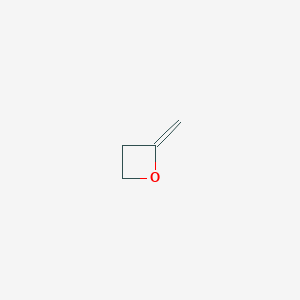
![8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]phenothiazine-2,3-diol](/img/structure/B1253756.png)
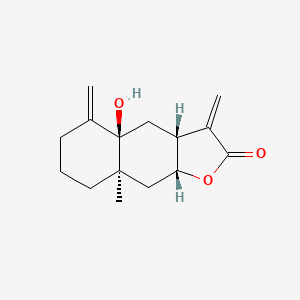
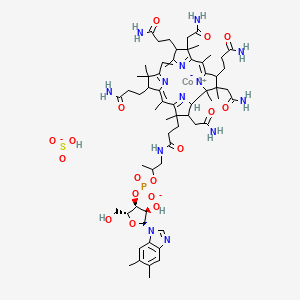
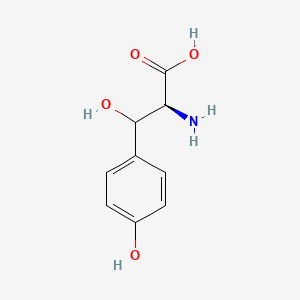
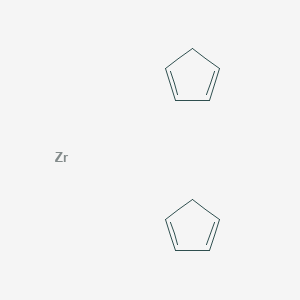
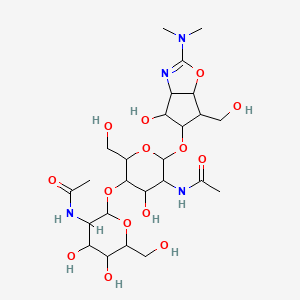
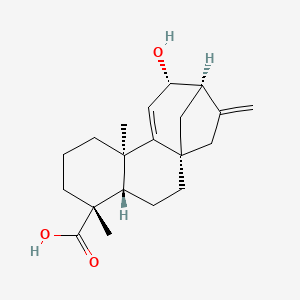
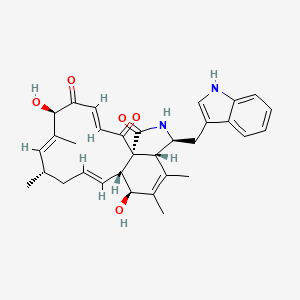
![2-ethoxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one](/img/structure/B1253768.png)
